o-Phenylphenol ammonium salt

Description

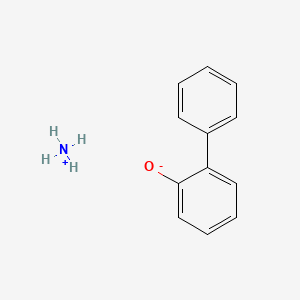

o-Phenylphenol ammonium salt (CAS 90-43-7) is a synthetic phenolic compound widely used as a disinfectant, preservative, and analytical reagent. Structurally, it consists of a biphenyl moiety substituted with a hydroxyl group at the ortho position, neutralized by an ammonium cation. This compound is valued for its broad-spectrum antimicrobial activity, particularly against bacteria, fungi, and enveloped viruses .

Properties

CAS No. |

52704-98-0 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

azanium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3 |

InChI Key |

WTPWCIBYJWGZHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:

C12H10O+NH4OH→C12H10ONH4+H2O

This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of o-Phenylphenol ammonium salt involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Reactions in Analytical Chemistry

o-Phenylphenol derivatives are used in colorimetric assays for ammonia detection:

-

Modified Berthelot’s Reaction :

| Reaction Parameter | Value |

|---|---|

| Optimal pH | 10.6 |

| Temperature | 25°C |

| Detection Limit (NH₃) | 0.1 ppm |

Oxidation and Decomposition

o-Phenylphenol derivatives undergo oxidation under specific conditions:

-

Thermal Decomposition :

-

Oxidizing Agents :

pH-Dependent Reactivity

Ammonium salts of OPP exhibit pH-sensitive behavior:

-

In Acidic Media :

-

In Alkaline Media :

Biological and Environmental Reactions

-

Metabolism :

-

Aquatic Toxicity :

Incompatibilities

Key incompatibilities based on OPP chemistry:

-

Strong Oxidizers : Risk of explosive reactions (e.g., permanganates, chlorates) .

-

Heavy Metals : Forms complexes with Cu²⁺/Fe³⁺, altering reactivity .

Research Gaps

Scientific Research Applications

o-Phenylphenol ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.

Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.

Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.

Mechanism of Action

The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Research Findings and Trends

- Analytical Chemistry: o-Phenylphenol ammonium salt enables sensitive ammonium detection (detection limit: 0.02 μM) in water via automated indophenol blue methods, outperforming salicylate-based assays .

- Disinfectant Formulations: Products combining o-phenylphenol with p-tert-amylphenol (e.g., Birex) show 7–10× higher efficacy against Staphylococcus aureus than single-component formulations .

- Environmental Impact: Indoor air concentrations of o-phenylphenol have declined since 2010, likely due to reformulation of cleaning products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.